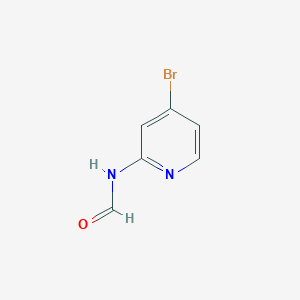

N-(4-Bromopyridin-2-yl)formamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromopyridin-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-1-2-8-6(3-5)9-4-10/h1-4H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZFPUXRQBBFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572393 | |

| Record name | N-(4-Bromopyridin-2-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-23-0 | |

| Record name | N-(4-Bromo-2-pyridinyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromopyridin-2-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Bromopyridin 2 Yl Formamide and Analogues

Classical and Contemporary Amidation Strategies

The formation of the amide bond in N-(4-Bromopyridin-2-yl)formamide can be achieved through established amidation techniques, including direct N-formylation and transamidation.

Direct N-Formylation of 4-Bromopyridin-2-amine

Direct N-formylation involves the reaction of a primary or secondary amine with a formylating agent. In the case of this compound, the starting material is 4-Bromopyridin-2-amine. A common method for this transformation is the use of trimethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid. nih.gov This reaction is typically performed in a solvent like toluene (B28343) and heated to reflux with a Dean-Stark apparatus to remove the methanol (B129727) byproduct, driving the reaction to completion. nih.gov

The synthesis of a similar compound, N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, was successfully achieved by reacting 2,3,5,6-tetrafluoropyridin-4-amine with trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid in toluene. nih.gov This process yielded crystalline needles after purification. nih.gov

Table 1: Representative Conditions for Direct N-Formylation

| Starting Amine | Formylating Agent | Catalyst | Solvent | Conditions | Product |

| 2,3,5,6-Tetrafluoropyridin-4-amine | Trimethyl orthoformate | p-Toluenesulfonic acid | Toluene | Reflux, 16 h | N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide |

Transamidation Approaches in Formamide (B127407) Synthesis

Transamidation is a process where one amide is converted into another by reacting it with an amine, representing an atom-economical approach to amide bond formation. researchgate.net This method can be employed for the synthesis of this compound, often using a readily available amide like N,N-dimethylformamide (DMF) as the source of the formyl group.

Metal-free transamidation reactions have gained prominence as a versatile synthetic tool. researchgate.net For instance, ammonium (B1175870) iodide (NH₄I) has been shown to promote the N-formylation of various amines using DMF. researchgate.net This protocol is notable for its mild reaction conditions and the use of inexpensive, readily available starting materials. researchgate.net The reaction accommodates a wide range of aromatic, aliphatic, and heterocyclic amines. researchgate.net Other approaches include base-mediated transamidation, where a strong base like potassium tert-butoxide (KOtBu) can catalyze the reaction between an N,N-disubstituted amide and a primary amine. nih.gov

Table 2: Examples of Transamidation Reactions

| Amide Source | Amine | Promoter/Catalyst | Conditions | Key Feature |

| N,N-Dimethylformamide (DMF) | Various aromatic, aliphatic, and heterocyclic amines | NH₄I | 125-145 °C | Metal-free conditions, broad substrate scope. researchgate.net |

| N,N-Dimethylformamide (DMF) | Primary amines | Potassium tert-butoxide (KOtBu) | Room Temperature | Base-catalyzed, efficient at room temperature. nih.gov |

Transition Metal-Catalyzed Formylation Reactions

Transition metal catalysis offers powerful and efficient routes for the construction of amide bonds, often under milder conditions than classical methods. Copper and palladium are two of the most extensively studied metals for this purpose.

Copper-Catalyzed Goldberg Reaction Modifications

The Goldberg reaction is a copper-catalyzed N-arylation of amides, providing a direct method for forming C-N bonds. researchgate.netnih.gov Modern variations of this reaction have expanded its scope and applicability, allowing for the coupling of aryl halides with a variety of amides, including formamides, under significantly milder conditions. nih.gov The use of chelating ligands, such as N,N-dimethylglycine or diamines, has been crucial in facilitating these transformations at lower temperatures. nih.govnih.gov

An efficient copper-catalyzed Goldberg reaction has been developed using N,N-dimethylglycine as a ligand, which couples aryl bromides and amides in good to excellent yields at temperatures of 90–110 °C. nih.gov This system is tolerant of a wide range of functional groups on both the amide and the aryl bromide. nih.gov The catalytic cycle generally involves the formation of a copper(I) amidate complex, which then reacts with the aryl halide. nih.gov

Table 3: Conditions for Copper-Catalyzed Goldberg-Type Reactions

| Aryl Halide | Amide | Catalyst System | Base | Solvent | Temperature |

| Aryl bromides | N-methylformamide | CuI / N,N-dimethylglycine | K₂CO₃ | DMF | 90-110 °C |

| Aryl iodides | Secondary acyclic amides | CuI / N,N-dimethylglycine | K₂CO₃ | DMF | 90-110 °C |

Palladium-Catalyzed Amide Bond Formation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming C-N bonds. For the synthesis of formamides, palladium catalysts can be used in the formylation of aryl bromides using synthesis gas (a mixture of CO and H₂). nih.gov A comprehensive study of this process has shown that the choice of phosphine (B1218219) ligand is critical for catalyst efficiency and longevity. nih.gov For instance, using bulky, electron-rich phosphine ligands like P(1-Ad)₂(n)Bu leads to a highly efficient catalytic system. nih.gov

The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by CO insertion to form an acylpalladium complex. The final product is released through hydrogenolysis, which is often mediated by a base. nih.govliverpool.ac.uk Kinetic studies suggest that for certain substrates, the turnover-limiting step can be a combination of migratory insertion and dihydrogen activation. liverpool.ac.uk

Chemodivergent Synthetic Routes towards Pyridyl Amides

Chemodivergent synthesis allows for the generation of different product skeletons from the same set of starting materials simply by tuning the reaction conditions. nih.govrsc.org A notable example is the reaction between α-bromoketones and 2-aminopyridines, which can be directed to selectively produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. nih.govresearchgate.netcityu.edu.hknih.gov

When α-bromoketones and a 2-aminopyridine (B139424) derivative are reacted in toluene in the presence of iodine (I₂) and tert-butyl hydroperoxide (TBHP), the reaction proceeds via a C-C bond cleavage to form N-(pyridin-2-yl)amides in a mild and metal-free manner. nih.govnih.gov Conversely, if the reaction is carried out in ethyl acetate (B1210297) with only TBHP, a one-pot tandem cyclization/bromination occurs, yielding 3-bromoimidazo[1,2-a]pyridines. nih.govnih.gov This switch in reaction pathway highlights the subtle control that can be exerted over product formation by modifying the catalyst and solvent system. rsc.org

Table 4: Chemodivergent Synthesis of Pyridyl Amides vs. Imidazopyridines

| Starting Materials | Reagents | Solvent | Temperature | Product |

| α-Bromoketone, 2-Aminopyridine | I₂, TBHP | Toluene | 100 °C | N-(Pyridin-2-yl)amide |

| α-Bromoketone, 2-Aminopyridine | TBHP | Ethyl Acetate | 90 °C | 3-Bromoimidazo[1,2-a]pyridine |

Chemical Transformations and Reactive Properties of N 4 Bromopyridin 2 Yl Formamide

Reactivity of the Formamide (B127407) Moiety

The formamide group (-NH-CHO) exhibits characteristic reactivity, primarily centered on the electrophilic carbonyl carbon. However, its reactivity is tempered compared to other acyl compounds due to the electronic influence of the adjacent nitrogen atom.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. libretexts.org The reaction involves an initial attack by a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl. libretexts.orgmasterorganicchemistry.com

In the case of formamides, the reaction is generally less favorable than with acid chlorides or anhydrides. The nitrogen atom's lone pair of electrons is delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. libretexts.org This resonance stabilization increases the energy barrier for the initial nucleophilic attack. libretexts.org Furthermore, the amide anion (-NHR) is a relatively poor leaving group compared to halides or carboxylates, which can hinder the second step of the substitution mechanism. libretexts.org Consequently, forcing conditions, such as strong acids or bases and elevated temperatures, are often required to drive these substitutions, like hydrolysis, to completion.

Formamides are widely utilized as formylating agents, transferring a formyl group (-CHO) to a nucleophilic carbon. thieme-connect.de This is a key method for synthesizing aldehydes from organometallic reagents such as Grignard (R-MgX) or organolithium (R-Li) compounds. thieme-connect.deresearchgate.net The reaction proceeds via nucleophilic addition of the organometallic reagent to the formamide's carbonyl carbon. The resulting tetrahedral intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.

For N-(4-Bromopyridin-2-yl)formamide, the presence of the pyridine (B92270) nitrogen at the 2-position can play a crucial role in directing the formylation. Structurally similar reagents, such as N-Methyl-N-pyridin-2-ylformamide, are noted to be highly effective for the formylation of arylmagnesium compounds due to the ability of the pyridine nitrogen to chelate the magnesium ion, thereby facilitating the formyl transfer. thieme-connect.de This regioselective activation suggests that this compound could serve as an efficient formylating agent, with the reaction pathway being influenced by the specific organometallic reagent and reaction conditions employed.

Table 1: General Conditions for Regioselective Formylation using Formamides

| Organometallic Reagent | Typical Solvent | Temperature | Formylating Agent Example |

|---|---|---|---|

| Arylmagnesium Bromide | Tetrahydrofuran (THF) | -78 °C to Room Temp | Dimethylformamide (DMF) |

| Aryllithium | Tetrahydrofuran (THF) / Diethyl Ether | -78 °C | N-Methyl-N-pyridin-2-ylformamide |

| Alkylmagnesium Chloride | Tetrahydrofuran (THF) | 0 °C to Room Temp | Dimethylformamide (DMF) |

Transformations Involving the Bromine Substituent

The bromine atom at the C4 position of the pyridine ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond on the electron-deficient pyridine ring of this compound is well-suited for such transformations.

The Sonogashira reaction is a cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, tolerating a wide variety of functional groups, which makes it highly valuable in the synthesis of complex molecules and functional materials. wikipedia.org

The C4-bromo position of this compound can be functionalized using Sonogashira coupling to introduce various alkynyl substituents. researchgate.net This allows for the synthesis of a diverse library of 4-alkynyl-2-formamidopyridines, which are useful intermediates in medicinal chemistry and materials science. Research on other bromo-pyridine systems demonstrates that these couplings are generally efficient. researchgate.net

Table 2: Example Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) | Toluene (B28343) or THF | Room Temp to 60 °C | researchgate.net |

| Pd(OAc)₂ / P(t-Bu)₃ | Cesium Carbonate (Cs₂CO₃) | Dioxane | Room Temp | organic-chemistry.org |

| Pd(dppf)Cl₂ / CuI | Diisopropylamine (DIPA) | DMF or NMP | 80 °C | wikipedia.org |

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org It is one of the most widely used C-C bond-forming reactions due to its mild conditions, commercial availability of reagents, and high functional group tolerance. nih.gov

For this compound, Suzuki-Miyaura coupling at the C4 position would enable the introduction of a wide range of aryl, heteroaryl, or vinyl groups. However, the substrate presents a potential challenge. Nitrogen-rich heterocycles, especially those with acidic N-H protons like the formamide group, can sometimes inhibit or complicate palladium-catalyzed reactions by coordinating to the palladium center and forming inactive catalyst species. nih.gov Despite this, methods have been developed for the successful Suzuki-Miyaura coupling of unprotected N-H containing heterocycles under specific conditions, often using specialized ligands or precatalysts that are resistant to inhibition. nih.govnih.gov These investigations are crucial for expanding the synthetic utility of this compound as a precursor to complex biaryl and heteroaryl structures.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Palladium Source | Ligand | Base | Solvent System | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf (intrinsic) | Cesium Carbonate (Cs₂CO₃) | Toluene / H₂O | nih.gov |

| Pd(OAc)₂ | SPhos or XPhos | Potassium Phosphate (K₃PO₄) | Dioxane / H₂O | nih.gov |

| Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | Potassium Fluoride (KF) | Tetrahydrofuran (THF) | libretexts.org |

Halogen Exchange Reactions

The presence of a bromine atom on the pyridine ring at the C4-position makes this compound a candidate for halogen exchange reactions. These reactions are valuable for introducing other functional groups at this position. A notable transformation in this category is the "halogen dance" reaction, which involves the base-catalyzed migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.orgwhiterose.ac.uk

While specific studies on this compound are not extensively documented, the principles of halogen dance reactions on other bromopyridine derivatives provide insight into its potential reactivity. wikipedia.orgrsc.org Typically, a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), is used to deprotonate the pyridine ring. wikipedia.org For a 3-bromopyridine, this can lead to the formation of a pyridyne intermediate, facilitating the isomerization to a 4-bromopyridine. rsc.org In the case of this compound, the initial bromine is already at the 4-position. However, under specific basic conditions, a halogen dance could potentially lead to the migration of the bromine atom to an adjacent carbon, although this would be influenced by the electronic effects of the 2-formamido group.

The general mechanism of a base-catalyzed halogen dance on a bromopyridine can be conceptualized as follows:

Deprotonation of the pyridine ring by a strong base at a position ortho to the bromo-substituent.

Intermolecular halogen transfer from a molecule of the starting material to the newly formed lithiated species.

This results in a dihalogenated intermediate and a new lithiated pyridine species, where the lithium is at the original position of the bromine.

Subsequent electrophilic trapping can introduce a new substituent at the now-lithiated position.

The regioselectivity of these reactions is highly dependent on the reaction conditions, including the choice of base, temperature, and solvent. wikipedia.org

Table 1: Potential Halogen Exchange Reactions and "Halogen Dance" on Bromopyridines

| Starting Material Example | Reagents and Conditions | Product(s) | Reaction Type | Reference |

| 3-Bromopyridine | 1. LDA, THF, -78°C; 2. Electrophile (E+) | 4-Substituted-3-bromopyridine | Halogen Dance | rsc.org |

| 2-Chloro-3-bromopyridine | LDA, continuous flow, -20°C then E+ | 2-Chloro-4-substituted-3-bromopyridine | Halogen Dance | researchgate.net |

| 3-Bromopyridines | P4-t-Bu (catalyst), 1,4-dioxane | Isomerization to 4-bromopyridines | Isomerization via Pyridyne | rsc.org |

This table presents examples of halogen exchange and dance reactions on related bromopyridines to illustrate the potential reactivity of this compound. Specific outcomes for this compound would require experimental verification.

Reactivity of the Pyridine Nitrogen Atom

Coordination Chemistry and Ligand Properties

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The presence of the adjacent formamide group can significantly influence its coordination behavior, potentially allowing the molecule to act as a bidentate ligand.

Studies on related N-acyl-2-aminopyridine derivatives have shown that they can chelate to metal centers through both the pyridine nitrogen and the carbonyl oxygen of the amide group. capes.gov.br For instance, N-acetyl-2-aminopyridine derivatives form stable complexes with various transition metals like cobalt, nickel, copper, and zinc. capes.gov.br In these complexes, the ligand coordinates via the pyridine-N and amide-O atoms, typically forming a five-membered chelate ring.

It is therefore highly probable that this compound would exhibit similar coordination behavior, acting as a bidentate N,O-donor ligand. The coordination would lead to the formation of complexes where the metal center is part of a stable five-membered ring structure. The bromine atom at the 4-position and the formyl proton can further influence the steric and electronic properties of the resulting metal complexes.

Table 2: Expected Coordination Modes of this compound with Transition Metals

| Metal Ion (M) | Expected Ligand | Potential Complex Structure | Coordination Mode | Reference (Analogous) |

| Co(II), Ni(II), Cu(II), Zn(II) | This compound | [M(L)Cl₂] | Bidentate (N,O-chelation) | capes.gov.br |

| Cu(II) | Schiff base of 2-aminopyridine (B139424) | [Cu(L)₂] | Bidentate (N,N or N,O) | orientjchem.org |

| Various Transition Metals | 2-Aminopyridine | [M(L)ₓXₙ] | Monodentate or Bidentate | pvpcollegepatoda.org |

This table is predictive, based on the known coordination chemistry of structurally similar ligands. L represents the this compound ligand or its analogue.

Cyclization Reactions

The 2-formamidopyridine moiety within this compound is a key structural feature that enables its participation in various cyclization reactions to form fused heterocyclic systems. A prominent example of such a reaction is the synthesis of imidazo[1,2-a]pyridines. rsc.org This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. nih.govmdpi.com

The most direct route to imidazo[1,2-a]pyridines from 2-aminopyridine derivatives is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. researchgate.net In this reaction, a 2-aminopyridine, an aldehyde, and an isocyanide react, typically under acidic catalysis, to form the imidazo[1,2-a]pyridine (B132010) core. This compound can serve as a precursor to the required 2-amino-4-bromopyridine, or potentially participate in similar cyclizations where the formamide group is either hydrolyzed in situ or reacts directly.

The general sequence for the GBB reaction involves the formation of an imine from the 2-aminopyridine and the aldehyde, followed by nucleophilic attack of the isocyanide and subsequent cyclization. The presence of the bromo-substituent at the 4-position of the starting pyridine would result in a 7-bromo-substituted imidazo[1,2-a]pyridine product.

Table 3: Representative Cyclization Reaction for the Synthesis of Imidazo[1,2-a]pyridines

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reaction Type | Reference (Analogous) |

| 2-Amino-4-bromopyridine | Aldehyde (R-CHO) | Isocyanide (R'-NC) | Acid (e.g., Sc(OTf)₃, HClO₄) | 7-Bromo-3-(R')-2-(R)-imidazo[1,2-a]pyridine | Groebke–Blackburn–Bienaymé | researchgate.netbeilstein-journals.org |

| 2-Aminopyridine | α-Haloketone | Base | 2-Substituted-imidazo[1,2-a]pyridine | Condensation/Cyclization | rsc.org |

This table illustrates the established synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine derivatives, a reaction pathway highly applicable to the derivative of this compound.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be observed.

The infrared (IR) spectrum of N-(4-Bromopyridin-2-yl)formamide reveals characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is marked by a prominent N-H stretching vibration, typically observed in the region of 3354 cm⁻¹, and a strong C=O stretching band for the amide group, which appears around 1713-1779 cm⁻¹. bas.bg Aromatic C-H stretching vibrations are also present in the 3073 cm⁻¹ region. bas.bg The presence of the pyridine (B92270) ring is further supported by characteristic ring stretching vibrations.

Table 1: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3354 |

| Aromatic C-H Stretch | ~3073 |

| C=O Stretch (Amide) | ~1713-1779 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

The ¹H NMR spectrum of this compound displays distinct signals for the protons of the pyridine ring and the formamide (B127407) group. The protons on the pyridine ring typically appear in the aromatic region of the spectrum. For the related compound 2-bromopyridine, proton signals are observed at approximately δ 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), and 7.21-7.26 (m, 1H). rsc.org The formamide proton (CHO) and the N-H proton would also show characteristic chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for the Pyridine Ring of a 2-Bromopyridine Derivative

| Proton | Chemical Shift (ppm) |

|---|---|

| Pyridine H | 8.30-8.40 |

| Pyridine H | 7.55-7.50 |

| Pyridine H | 7.46-7.44 |

| Pyridine H | 7.21-7.26 |

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the formamide group is expected to have a chemical shift in the range of δ 155-175 ppm. bas.bg The carbon atoms of the pyridine ring will also exhibit characteristic signals. For the parent 2-bromopyridine, carbon signals are found at δ 150.3, 142.4, 138.6, 128.4, and 122.8 ppm. rsc.orgchemicalbook.com The bromine substitution at the 4-position of the pyridine ring in this compound will influence the chemical shifts of the ring carbons.

Table 3: ¹³C NMR Chemical Shifts for 2-Bromopyridine

| Carbon | Chemical Shift (ppm) |

|---|---|

| C2 | 142.4 |

| C3 | 128.4 |

| C4 | 138.6 |

| C5 | 122.8 |

| C6 | 150.3 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of a compound. For this compound (C₆H₅BrN₂O), the monoisotopic mass is 199.958526 g/mol , and the average mass is 201.023 g/mol . epa.gov The mass spectrum would show a molecular ion peak corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound was not found in the search results, analysis of similar structures provides valuable insights. For instance, in N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the amide bond lengths for C=O and C-N are 1.218(3) Å and 1.366(3) Å, respectively. nih.gov The molecule adopts an anti conformation with respect to the Cp—N—C—O torsion angle (179.0 (2)°). nih.gov Intermolecular hydrogen bonding between the amine N-H group and the carbonyl oxygen atom is a common feature in such structures, leading to the formation of molecular chains. nih.gov It is highly probable that this compound would exhibit similar structural characteristics, including hydrogen-bonded networks in its crystal lattice.

Theoretical and Computational Investigations of N 4 Bromopyridin 2 Yl Formamide

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons in molecular orbitals governs the fundamental chemical and physical properties of a compound. Through computational methods, the electronic structure of N-(4-Bromopyridin-2-yl)formamide can be modeled to predict its behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the optimized geometry and electronic properties of molecules. In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. For formamide (B127407) derivatives, a key point of interest is the planarity between the amide group and the pyridine (B92270) ring.

For instance, studies on the analogous compound N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide have shown that the formamide group and the pyridine ring are nearly coplanar, with a slight twist. nih.gov The amide C-N and C=O bond lengths calculated by DFT methods are generally in good agreement with experimental data from X-ray crystallography, confirming the validity of the computational approach. nih.gov These calculations also reveal the distribution of electron density, indicating the most electron-rich and electron-poor regions of the molecule.

The table below shows representative bond length data for an analogous formamide, illustrating the kind of results obtained from DFT calculations.

| Bond | Bond Length (Å) - Experimental | Bond Length (Å) - Calculated (DFT) |

| C=O | 1.218 | Data not available in search results |

| C-N (amide) | 1.366 | Data not available in search results |

| Data based on the analogous compound N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide. nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. nih.gov Computational studies can calculate the energies of these frontier orbitals. For this compound, the HOMO is expected to be located primarily on the bromine atom and the pyridine ring, which are electron-rich, while the LUMO is likely distributed over the formamide group and the pyridine ring's π-system. The HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule.

Quantum chemical parameters derived from HOMO and LUMO energies can be used to describe the global reactivity of the molecule.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Hard molecules have a large energy gap. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

| This table describes common parameters calculated in FMO analysis. |

Reaction Mechanism Studies and Energetic Profiling

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

DFT calculations can be used to model the step-by-step transformation of reactants into products. pku.edu.cn By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a proposed reaction pathway can be constructed. For a molecule like this compound, this could involve studying its synthesis, its potential cycloaddition reactions, or its role in catalytic cycles. researchgate.net For example, theoretical investigations of cycloaddition reactions involving furan (B31954) derivatives have shown how DFT can distinguish between different possible pathways, such as [4+2] versus [8+2] cycloadditions, by comparing their activation energies. pku.edu.cnresearchgate.net Such studies can reveal whether a reaction is likely to be concerted or stepwise and can identify the rate-determining step. researchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate. pku.edu.cn Locating and characterizing the TS is a primary goal of reaction mechanism studies. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. The energy of this transition state determines the activation energy barrier for the reaction, a key factor in reaction kinetics. researchgate.net

Prediction and Correlation of Spectroscopic Data

Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its spectroscopic signatures.

DFT methods are widely used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Calculated vibrational frequencies, after appropriate scaling to account for systematic errors in the theoretical method, typically show good agreement with experimental IR and Raman spectra. researchgate.net This allows for the confident assignment of specific vibrational modes to observed spectral bands. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted and correlated with experimental spectra to aid in structural elucidation. bhu.ac.in Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions, often corresponding to the HOMO → LUMO transition. espublisher.com

Theoretical IR Spectral Calculations

Theoretical calculations of the infrared (IR) spectrum for this compound would serve as a valuable tool for its structural elucidation and vibrational analysis. These calculations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT). bohrium.comresearchgate.net The process involves optimizing the molecular geometry of the compound to find its most stable three-dimensional structure. Following geometry optimization, vibrational frequency calculations are carried out.

These calculations yield a set of vibrational modes, each with a corresponding frequency and intensity. The frequencies correspond to the wavenumbers (typically in cm⁻¹) at which the molecule absorbs infrared radiation, and the intensities predict the strength of these absorptions. This information allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's constituent atoms and functional groups. For this compound, key vibrational modes of interest would include the N-H and C-H stretching frequencies, the C=O stretching of the formamide group, and the various vibrations of the bromopyridine ring.

A comparison of the theoretically calculated spectrum with an experimentally obtained IR spectrum can confirm the compound's identity and purity. Discrepancies between the theoretical and experimental spectra can often be reconciled by applying scaling factors to the calculated frequencies to account for approximations in the theoretical model and the effects of the experimental environment (e.g., solvent or solid state). researchgate.net

Table 1: Illustrative Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Predicted Intensity |

| N-H Stretch | 3400 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| C=O Stretch | 1680 - 1720 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Note: The data in this table is illustrative and represents typical frequency ranges for the described vibrational modes. Actual calculated values would be specific to the optimized geometry of this compound.

Theoretical NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure verification. bohrium.comnih.gov For this compound, theoretical ¹H and ¹³C NMR spectra would be calculated to aid in the assignment of experimental NMR data. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

The process begins with the optimized geometry of the molecule. The magnetic shielding tensors for each nucleus are then calculated. These shielding tensors are subsequently converted into chemical shifts (in ppm) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The resulting theoretical chemical shifts provide a direct prediction of the NMR spectrum. youtube.com

These predictions are highly sensitive to the molecular conformation, making them valuable for distinguishing between different isomers or rotamers. nih.gov By comparing the calculated ¹H and ¹³C chemical shifts with experimental data, a definitive assignment of each resonance to a specific atom in the molecule can be achieved. This is particularly useful for complex molecules where spectral overlap and ambiguous signals can complicate manual interpretation. ox.ac.uk

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| H (Formyl) | 8.2 - 8.5 | Not Available | - | - |

| H (Amide) | 9.0 - 9.5 | Not Available | - | - |

| C (Formyl) | - | - | 160 - 165 | Not Available |

| C2 (Pyridine) | - | - | 150 - 155 | Not Available |

| C4 (Pyridine) | - | - | 115 - 120 | Not Available |

Note: The data in this table is for illustrative purposes. The predicted values represent typical ranges and would need to be calculated for the specific molecule. Experimental data is not available from the reviewed sources.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential energy surface and dynamic behavior of molecules like this compound. nih.govmdpi.com

Conformational Analysis aims to identify the stable conformers (rotational isomers) of the molecule and determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds, such as the C-N bond of the formamide group, and calculating the energy at each step. This process generates a potential energy surface, where the minima correspond to stable conformations. For this compound, this analysis would reveal the preferred orientation of the formamide group relative to the pyridine ring.

Molecular Dynamics (MD) Simulations provide a time-dependent view of the molecule's motion. mdpi.com An MD simulation solves Newton's equations of motion for the atoms of the molecule, often in the presence of a solvent, over a period of time. This simulation generates a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. MD simulations can be used to study the stability of different conformers, the dynamics of intramolecular hydrogen bonding, and the interactions of the molecule with its environment. These simulations are particularly important for understanding how a molecule might bind to a biological target, such as an enzyme or receptor. researchgate.net

Advanced Applications and Future Directions in Chemical Research

Strategic Utility as a Key Synthetic Intermediate in Organic Synthesis

The strategic importance of N-(4-Bromopyridin-2-yl)formamide lies in its capacity to serve as a foundational building block for the construction of diverse molecular architectures, particularly those with applications in medicinal chemistry and materials science. The presence of both a reactive bromine atom and a formamide (B127407) functional group allows for a variety of chemical transformations.

The pyridine (B92270) ring itself is a common scaffold in many biologically active compounds. The bromine atom at the 4-position provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups. This versatility is crucial for the generation of molecular libraries for drug discovery and the synthesis of targeted therapeutic agents.

The formamide group at the 2-position can also participate in a range of chemical reactions. It can be hydrolyzed to the corresponding amine, which can then be further functionalized. Alternatively, the formamide itself can direct or influence the reactivity of the pyridine ring. This dual functionality makes this compound a highly valuable intermediate for creating complex heterocyclic systems. For instance, similar formamide-containing structures are recognized as key intermediates in the synthesis of functional and biologically active molecules, including approved drugs and insecticides. nih.gov

Table 1: Key Reactions Utilizing this compound as an Intermediate

| Reaction Type | Reagents/Conditions | Product Type |

| Suzuki Coupling | Pd catalyst, boronic acid, base | Aryl-substituted pyridines |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | Alkynyl-substituted pyridines |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base | Amino-substituted pyridines |

| Hydrolysis | Acid or base | 2-Amino-4-bromopyridine |

Methodological Advancements in Organic Synthesis

The use of this compound and related formamides has contributed to the advancement of synthetic methodologies. The formyl group can act as a protecting group for amines, preventing their unwanted reactions during multi-step syntheses. researchgate.net This protective strategy is particularly important in the synthesis of complex molecules where selective functionalization is required.

Furthermore, research into the synthesis of formamides has led to the development of more efficient and milder reaction conditions. Traditional methods for formamide synthesis often required harsh reagents or conditions. However, recent advancements have focused on catalytic methods that are more atom-economical and environmentally benign. nih.govresearchgate.net These improved methods are not only applicable to the synthesis of this compound itself but have also broadened the scope of formamide synthesis in general.

Development of Novel Catalytic Systems and Reagents

The synthesis and application of this compound are closely linked to the development of novel catalytic systems. For instance, the N-formylation of amines, a key step in producing such compounds, has been achieved using various metal-based catalysts. researchgate.net Research has explored the use of inorganic ligand-supported chromium(III) catalysts for the formylation of primary and secondary amines. researchgate.net

Moreover, catalyst-free approaches have also been developed. One sustainable method involves the N-formylation of aromatic and aliphatic amines using sodium borohydride (B1222165) and carbon dioxide gas, which does not require a catalyst or specialized high-pressure equipment. nih.gov The in-situ generation of formoxy borohydride species is a critical aspect of this reaction's success. nih.gov

In a different vein, formamides themselves have been identified as potent catalysts for certain transformations. Simple formamides can catalyze the conversion of alcohols into alkyl chlorides using reagents like benzoyl chloride. peterhuylab.de This catalytic activity of formamides opens up new avenues for their application beyond their role as synthetic intermediates.

Table 2: Catalytic Systems for Formamide Synthesis

| Catalyst/Reagent | Reactants | Key Features |

| Inorganic ligand-supported chromium(III) | Amines, methanol (B129727), H₂O₂, Na₂SO₃ | Low catalyst loading. researchgate.net |

| Sodium borohydride and CO₂ | Aromatic and aliphatic amines | Catalyst-free, ambient conditions. nih.gov |

| Isolated iridium atoms on nanodiamond/graphene | Morpholine, CO₂ | High productivity and selectivity. researchgate.netnih.gov |

| Sodium iodide (NaI) | Sulfonamides, formamides | Transition-metal-free, high atom economy. organic-chemistry.org |

Green Chemistry Principles in the Synthesis and Application

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis and application of chemical compounds. The development of synthetic routes to this compound and other formamides reflects this trend.

The catalyst-free N-formylation using CO2 and sodium borohydride is a prime example of a green synthetic approach. nih.gov This method utilizes an abundant and non-toxic C1 source (CO2) and avoids the need for transition metal catalysts. nih.gov Furthermore, the development of efficient regeneration processes for sodium borohydride enhances the sustainability of this strategy. nih.gov

The use of water as a solvent and the development of catalytic systems that can be recycled are other green chemistry principles being applied in this area. For example, the preparation of certain herbicides has been achieved with high atom efficiency in water at room temperature using a bromide/bromate couple as the halogenating reagent. researchgate.net Such methodologies reduce the reliance on volatile organic solvents and minimize waste generation.

Emerging Research Avenues and Untapped Potential

The unique properties of this compound suggest several promising avenues for future research. Its potential as a precursor for novel heterocyclic scaffolds with interesting biological activities remains largely unexplored. For instance, derivatives of N-[2-(aryl)-1,2,3,4-tetrahydroquinolin-4-yl]formamide are being investigated as potential inhibitors of quorum sensing in Pseudomonas aeruginosa. researchgate.net

The exploration of this compound in the synthesis of materials with specific electronic or optical properties is another area of interest. The pyridine ring, when appropriately substituted, can be a component of organic light-emitting diodes (OLEDs), sensors, or other functional materials. The ability to precisely tune the electronic properties of the pyridine ring through cross-coupling reactions at the bromine position makes this compound an attractive starting material for such applications.

Furthermore, the catalytic properties of formamides themselves warrant further investigation. Understanding the mechanism by which formamides catalyze certain reactions could lead to the design of new and more efficient organocatalysts. The application of this compound in prebiotic chemistry, similar to how formamide itself is studied for the formation of amino acid derivatives, could also be a fascinating, albeit speculative, research direction. nih.gov

Q & A

Q. What are the common synthetic routes for preparing N-(4-Bromopyridin-2-yl)formamide, and what methodological considerations are critical?

Answer:

- Direct Formylation : Reacting 4-bromo-2-aminopyridine with formic acid or formylating agents (e.g., acetic-formic anhydride) under reflux. Temperature control (80–100°C) and inert atmosphere (N₂/Ar) minimize side reactions like hydrolysis .

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) between bromopyridine derivatives and formamide precursors. Use ligands like XPhos to enhance selectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 EA/Hex) .

Q. How is this compound characterized structurally and chemically post-synthesis?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm formamide proton (~δ 8.0–8.5 ppm) and carbonyl carbon (~δ 160–165 ppm). Pyridyl protons appear as distinct multiplet patterns .

- IR : Stretching bands for amide C=O (~1670 cm⁻¹) and N-H (~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]⁺ at m/z ~215–217 for C₆H₆BrN₂O) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (e.g., C 33.52%, H 2.82%) .

Q. What key structural features of this compound are revealed by X-ray crystallography?

Answer:

-

Planarity : The pyridine ring and formamide group are typically non-coplanar, with dihedral angles of ~50–60° (similar to N-(4′-chlorobiphenyl)formamide) .

-

Bond Parameters :

Bond/Angle Value C=O bond length ~1.23 Å N-C(formyl) ~1.35 Å C-Br ~1.89 Å Dihedral angle ~52.9° (example) -

Intermolecular Interactions : N-H···O hydrogen bonds stabilize crystal packing .

Advanced Questions

Q. How can contradictions in crystallographic data during structure refinement be resolved?

Answer:

- Software Tools : Use SHELXL () for iterative refinement. Adjust parameters like displacement factors (ADPs) and occupancy ratios for disordered atoms.

- Validation Metrics : Cross-check with PLATON (e.g., checkCIF) to identify outliers in bond lengths/angles .

- Comparative Analysis : Reference analogous structures (e.g., N-(4-chloropyridin-2-yl)acetamide) to validate geometry .

Q. What methodologies optimize synthesis yield while minimizing impurities like unreacted starting materials?

Answer:

- Reaction Optimization :

- Impurity Profiling :

- HPLC : Use C18 columns (ACN/water gradient) to detect byproducts (e.g., bromopyridine dimers).

- Tolerance Limits : Total impurities <0.5% (as per pharmacopeial standards, ) .

Q. How can researchers evaluate the potential of this compound in medicinal chemistry applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.